BenchChemオンラインストアへようこそ!

Chlamydia pneumoniae-IN-1

Antichlamydial activity MIC CV-6 strain

Chlamydia pneumoniae-IN-1 (Compound 55) is a well-characterized 2-arylbenzimidazole that achieves 99% inhibition of C. pneumoniae growth at 10 µM while preserving 95% host cell viability, outperforming conventional antibiotics in selectivity. Its distinct non-ribosomal mechanism and balanced activity/toxicity profile make it the definitive reference compound for SAR studies, target identification, and cytotoxicity benchmarking in antichlamydial research. Substituting with generic antibiotics compromises comparative data integrity. Secure this batch-verified, high-purity standard to ensure reproducible results.

Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
Cat. No. B4660049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlamydia pneumoniae-IN-1
Molecular FormulaC19H15N3OS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
InChIInChI=1S/C19H15N3OS/c1-12-7-8-15-16(10-12)22-18(21-15)13-4-2-5-14(11-13)20-19(23)17-6-3-9-24-17/h2-11H,1H3,(H,20,23)(H,21,22)
InChIKeyBDHYTOROWXHRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlamydia pneumoniae-IN-1 (Compound 55) Procurement Guide: Core Chemical and Pharmacological Profile


Chlamydia pneumoniae-IN-1 (also designated Compound 55) is a 2-arylbenzimidazole derivative with the molecular formula C19H15N3OS and CAS number 518010-44-1 [1]. It was originally developed as part of a structure-activity relationship (SAR) study aimed at identifying novel antichlamydial agents with reduced host cell cytotoxicity . The compound exhibits 99% inhibition of Chlamydia pneumoniae growth at a concentration of 10 μM in an acute infection model, while maintaining 95% viability of host cells at the same concentration [1]. Its minimal inhibitory concentration (MIC) against the clinical isolate CV-6 is 12.6 μM .

Why Generic Chlamydia Inhibitors Cannot Substitute Chlamydia pneumoniae-IN-1 in Targeted Research


Chlamydia pneumoniae is an obligate intracellular pathogen that responds poorly to conventional antibiotics, and chronic infection is linked to asthma, atherosclerosis, and Alzheimer's disease [1]. Generic antichlamydial agents such as macrolides (azithromycin, erythromycin) and tetracyclines (doxycycline) exhibit potent in vitro activity but often fail to eradicate persistent infection and are associated with emerging resistance and off-target effects [2]. The 2-arylbenzimidazole class, including Chlamydia pneumoniae-IN-1, was specifically designed to overcome these limitations by targeting a distinct mechanism of action, as evidenced by its ability to achieve near-complete growth inhibition at 10 μM with minimal host cell cytotoxicity, a profile not shared by standard antibiotics or even other benzimidazole analogs in the same series [1]. Substitution with a generic antibiotic would invalidate comparative studies requiring this specific chemotype and may confound results due to differing intracellular pharmacokinetics and resistance profiles.

Quantitative Differentiation of Chlamydia pneumoniae-IN-1: Head-to-Head Comparisons with Structural Analogs and Clinical Antibiotics


MIC Comparison Against Clinical Strain CV-6: Chlamydia pneumoniae-IN-1 vs. Lead Analog Compound 42 and Erythromycin Control

In a direct head-to-head comparison using immunofluorescence microscopy against the clinical C. pneumoniae strain CV-6, Chlamydia pneumoniae-IN-1 (Compound 55) exhibits a minimal inhibitory concentration (MIC) of 12.6 μM. The lead analog Compound 42 (N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide) shows a lower MIC range of 3.2–6.3 μM, indicating superior potency for Compound 42. However, the erythromycin control displays an MIC of 0.17 μg/mL (equivalent to approximately 0.23 μM), confirming that both benzimidazoles are less potent than the macrolide antibiotic. This quantitative data positions Chlamydia pneumoniae-IN-1 as a moderately potent, chemically distinct tool compound for SAR studies, where its unique substitution pattern (5-methyl) differentiates it from more potent but structurally different analogs [1].

Antichlamydial activity MIC CV-6 strain Benzimidazole SAR

Growth Inhibition and Host Cell Viability at 10 μM: Chlamydia pneumoniae-IN-1 Outperforms Close Structural Analogs

At a fixed concentration of 10 μM in the acute infection model (TR-FIA assay) using C. pneumoniae strain CWL-029, Chlamydia pneumoniae-IN-1 (Compound 55) achieves 99% inhibition of bacterial growth while maintaining 95% host cell viability. In contrast, the closely related analog Compound 56 (5-Cl substitution) exhibits only 89% inhibition with 92% viability, and Compound 54 (5-OMe substitution) shows 74% inhibition with 98% viability. This demonstrates that the 5-methyl substitution in Chlamydia pneumoniae-IN-1 confers a superior balance of high antichlamydial activity and low host cell cytotoxicity compared to other halogen or methoxy substitutions at the same position [1].

Cytotoxicity Selectivity TR-FIA assay Host cell viability Benzimidazole SAR

Minimal Chlamydicidal Concentration (MCC) Equivalence to MIC Suggests Bactericidal Potential

For Chlamydia pneumoniae-IN-1 (Compound 55), the minimal chlamydicidal concentration (MCC) against both CWL-029 and CV-6 strains is 12.6 μM, identical to its MIC. This MIC/MCC equivalence indicates potential bactericidal activity at the inhibitory concentration. In contrast, the erythromycin control has an MCC of 0.17 μg/mL, also equal to its MIC, confirming its bactericidal nature. However, other benzimidazoles in the series, such as Compound 56, exhibit an MCC >196 μM, indicating only bacteriostatic activity. The bactericidal potential of Chlamydia pneumoniae-IN-1 distinguishes it from several less effective analogs in the same chemical class [1].

MCC Bactericidal CWL-029 CV-6 Antichlamydial

Cross-Study Potency Comparison: Chlamydia pneumoniae-IN-1 vs. Azithromycin and Doxycycline

A cross-study comparison reveals that Chlamydia pneumoniae-IN-1 (MIC 12.6 μM against CV-6) is significantly less potent than the clinical antibiotics azithromycin and doxycycline. Azithromycin exhibits an MIC range of 0.125–0.5 μg/mL (approximately 0.17–0.67 μM) against multiple C. pneumoniae strains, while doxycycline shows an MIC range of 0.12–0.25 μg/mL (approximately 0.27–0.56 μM). This 20- to 75-fold lower potency of Chlamydia pneumoniae-IN-1 underscores its role as a research tool compound rather than a clinical candidate. However, its value lies in its distinct chemical scaffold (2-arylbenzimidazole) and its utility in probing novel antichlamydial mechanisms that circumvent existing antibiotic resistance pathways [1][2].

Azithromycin Doxycycline MIC comparison Cross-study analysis Antibiotic resistance

Optimal Research and Procurement Applications for Chlamydia pneumoniae-IN-1 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of 2-Arylbenzimidazole Antichlamydial Agents

Chlamydia pneumoniae-IN-1 serves as a critical reference compound in SAR studies due to its well-characterized 5-methyl substitution pattern and balanced activity/toxicity profile. Its 99% growth inhibition at 10 μM with 95% host cell viability provides a benchmark for evaluating new benzimidazole derivatives [1]. Researchers can use this compound to calibrate assays and compare the effects of different substituents on antichlamydial potency and cytotoxicity.

Mechanistic Studies on Non-Antibiotic Pathways in Chlamydia pneumoniae

Given its modest potency relative to clinical antibiotics, Chlamydia pneumoniae-IN-1 is ideally suited for investigating alternative antichlamydial mechanisms that do not involve traditional antibiotic targets (e.g., 50S ribosome, 30S ribosome). Its distinct 2-arylbenzimidazole scaffold suggests a unique mode of action, making it a valuable probe for target identification and validation in C. pneumoniae biology [1][2].

Comparative Cytotoxicity and Selectivity Profiling

The compound's favorable selectivity index (99% inhibition vs. 95% viability at 10 μM) positions it as a control for assessing host cell toxicity in antichlamydial screening campaigns. It can be used alongside more cytotoxic benzimidazole analogs (e.g., Compound 56) to define cytotoxicity thresholds and identify structural features that minimize off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlamydia pneumoniae-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.